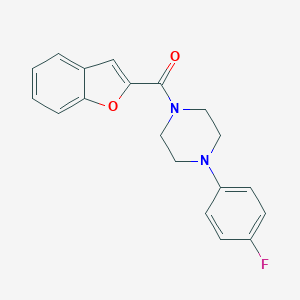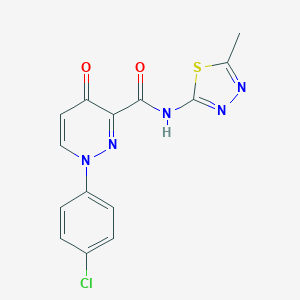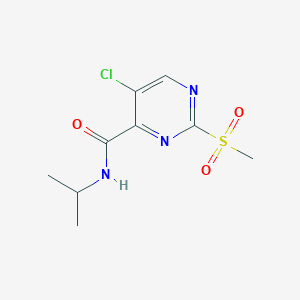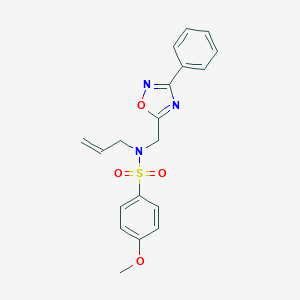
N-(4-acetamidophenyl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetamidophenyl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a significant group of benzopyrones, known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide typically involves the reaction of 7-amino-4-methylcoumarin with organic halides. The process begins with the preparation of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide, which is then reacted with various heteroaryl or alkyl halides in dry DMF (dimethylformamide) and TEA (triethylamine) at elevated temperatures . The completion of the reaction is monitored using TLC (thin-layer chromatography), and the product is isolated by pouring the reaction mixture onto crushed ice and stirring .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted coumarin derivatives.
Scientific Research Applications
N-(4-acetamidophenyl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It may be used in the development of new pharmaceuticals and as a precursor for other biologically active compounds.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, making it an effective antimicrobial agent. Additionally, the compound’s anti-inflammatory and anticancer activities are attributed to its ability to modulate specific signaling pathways and molecular targets involved in inflammation and cell proliferation .
Comparison with Similar Compounds
N-(4-acetamidophenyl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide can be compared with other coumarin derivatives, such as:
7-amino-4-methylcoumarin: A precursor in the synthesis of the compound, known for its antimicrobial properties.
4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide: Another related compound with significant biological activities.
Fluorinated coumarins: These compounds exhibit moderate analgesic and excellent anti-inflammatory and antimicrobial activities.
The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
CAS No. |
902314-80-1 |
|---|---|
Molecular Formula |
C21H20N2O5 |
Molecular Weight |
380.4g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C21H20N2O5/c1-12-17-9-8-16(27-3)10-19(17)28-21(26)18(12)11-20(25)23-15-6-4-14(5-7-15)22-13(2)24/h4-10H,11H2,1-3H3,(H,22,24)(H,23,25) |
InChI Key |
HLNOYKVVJAPICK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NC3=CC=C(C=C3)NC(=O)C |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethoxy-N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydro-2-quinolinyl]benzamide](/img/structure/B360165.png)

![Ethyl 6-benzyl-2-(2-furoylamino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B360167.png)
![1-[(5,5-dioxido-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl)sulfanyl]acetone](/img/structure/B360169.png)
![2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B360171.png)
![N-(3-methoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B360174.png)
![N-benzyl-2-[4-(4-cyano-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)-1-piperazinyl]acetamide](/img/structure/B360176.png)
![N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-furamide](/img/structure/B360177.png)


![3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B360185.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B360186.png)
![2-[2-(4-METHOXYBENZYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1,3-THIAZOLE](/img/structure/B360188.png)

